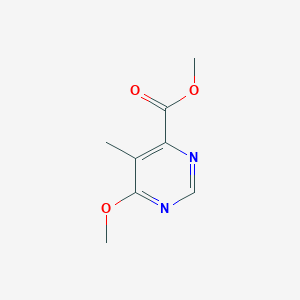

Methyl 6-methoxy-5-methylpyrimidine-4-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

methyl 6-methoxy-5-methylpyrimidine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-5-6(8(11)13-3)9-4-10-7(5)12-2/h4H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKYOMASQLXPBAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN=C1OC)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Technical Guide to the Biological Activities and Therapeutic Potential of Pyrimidine Carboxamide Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine ring is a fundamental heterocyclic scaffold that is prevalent in numerous biologically active molecules, including nucleic acids and various therapeutic agents.[1][2] When combined with a carboxamide linker, the resulting pyrimidine carboxamide core serves as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth technical overview of the diverse therapeutic applications of pyrimidine carboxamide analogues, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will explore the underlying mechanisms of action, delve into critical structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols for evaluating their biological efficacy. This document is intended to be a comprehensive resource for researchers and scientists engaged in the discovery and development of novel therapeutics based on this versatile chemical framework.

The Pyrimidine Carboxamide Scaffold: A Cornerstone of Medicinal Chemistry

The prevalence of the pyrimidine carboxamide scaffold in drug discovery is not coincidental. It stems from a unique combination of chemical properties inherent to its two core components: the pyrimidine ring and the carboxamide linker.

-

1.1 The Pyrimidine Core: As a 1,3-diazine, the pyrimidine ring is an electron-deficient aromatic system.[1] The nitrogen atoms act as hydrogen bond acceptors, a critical feature for molecular recognition and binding to biological targets such as enzyme active sites and protein receptors. This scaffold is found in the DNA/RNA bases cytosine, thymine, and uracil, underscoring its fundamental role in biological systems.[1]

-

1.2 The Carboxamide Linker: The amide bond is one of the most stable and common functional groups in pharmaceuticals. Its planarity and ability to act as both a hydrogen bond donor (the N-H group) and acceptor (the C=O group) make it an exceptional linker for orienting different parts of a molecule within a target's binding pocket. The discovery that a carboxamide moiety could significantly enhance enzyme inhibitory potency by forming a third hydrogen bond with a kinase hinge region highlights its importance.[3][4]

This combination of features makes the pyrimidine carboxamide framework a highly versatile and synthetically accessible starting point for developing potent and selective modulators of various biological targets.[5][6]

Anticancer Activity: A Primary Therapeutic Arena

Pyrimidine carboxamide derivatives have shown significant promise as anticancer agents, largely through their ability to inhibit protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[7][8][9]

Mechanism of Action: Kinase Inhibition

Many pyrimidine-based drugs function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of kinases, preventing the phosphorylation of downstream substrates and thereby blocking signal transduction pathways that drive tumor growth, proliferation, and angiogenesis.[9][10]

Key kinase targets include:

-

Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is common in many cancers. Pyrimidine carboxamides can block its activity, halting proliferation signals.

-

Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR blocks angiogenesis, the process by which tumors form new blood vessels to obtain nutrients.[11]

-

Spleen Tyrosine Kinase (Syk): This kinase is involved in signaling pathways of hematopoietic cells and is a target for certain leukemias and lymphomas.[12]

-

Salt-Inducible Kinases (SIKs): These kinases are involved in inflammatory processes that can support tumor growth.[13]

Caption: Standard workflow for evaluating compound cytotoxicity using the MTT assay.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals. [14]The amount of formazan produced is directly proportional to the number of living cells. [15] Methodology:

-

Cell Seeding: Harvest and count cells (e.g., HeLa, MCF-7, or A549). Seed 1 x 10⁴ cells in 100 µL of complete culture medium per well into a 96-well flat-bottom plate. [16]Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment. [16]2. Compound Treatment: Prepare serial dilutions of the pyrimidine carboxamide analogues in culture medium. The final solvent concentration (e.g., DMSO) should be kept constant and low (e.g., <0.5%) across all wells. [16]Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle-only controls (cells + medium with DMSO) and blank controls (medium only). [16]3. Exposure Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂. 4. MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well. [16][15]5. Formazan Formation: Incubate the plate for 2-4 hours at 37°C in the dark. [16]During this period, viable cells will convert the MTT into visible purple crystals.

-

Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the crystals. [16]Gently agitate the plate on a shaker for 10-15 minutes to ensure complete solubilization. [16][17]7. Data Acquisition: Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader. [16][15]8. Analysis: Calculate the percentage of cell viability using the formula: % Viability = [(OD_Sample - OD_Blank) / (OD_VehicleControl - OD_Blank)] * 100. The IC₅₀ value (the concentration at which 50% of cell growth is inhibited) can then be determined by plotting a dose-response curve.

Antimicrobial Activity

The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrimidine carboxamide derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal activity. [18][19][20]

Mechanism of Action

The antimicrobial mechanisms of these compounds can be diverse. Some have been shown to target essential bacterial processes:

-

Cell Wall Biosynthesis: Certain 1,2,4-triazolo[1,5-a]pyrimidine carboxamides target the biosynthesis of the bacterial cell wall. [21]* Enzyme Inhibition: Fused pyrimidines can act as dual inhibitors of bacterial DNA gyrase and Dihydrofolate Reductase (DHFR), enzymes critical for DNA replication and folate synthesis, respectively. [22]

Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the gold standard for measuring the potency of an antimicrobial agent. It is defined as the lowest concentration of a compound that visibly inhibits the growth of a microorganism after a defined incubation period. [23][24]The broth microdilution method is a common and efficient way to determine MIC values. [25][26]

Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration.

Principle: A standardized suspension of bacteria is added to wells containing serial dilutions of the test compound. After incubation, the presence or absence of visible growth (turbidity) is recorded to identify the MIC. [23][25] Methodology:

-

Compound Preparation: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the pyrimidine carboxamide compounds in an appropriate growth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: From a pure overnight culture of the test bacterium (e.g., S. aureus, E. coli), suspend several colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. [25]Dilute this suspension in the growth medium to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL. [25]3. Inoculation: Add the final bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

-

Controls: Include a positive control (wells with bacteria and medium, no compound) and a negative/sterility control (wells with medium only). [26]5. Incubation: Incubate the plate at 37°C for 16-20 hours under appropriate atmospheric conditions. [24]6. MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth. [23][26] Table 2: Example Antimicrobial Activity of Pyrimidine Analogues

Compound Class Organism Activity (MIC) Reference Chromeno[4,3-d]pyrimidine B. subtilis, E. coli 12.5 µg/mL [19] Thieno[2,3-d]pyrimidine E. coli, S. typhi Active [19] 1,2,4-Triazolo[1,5-a]pyrimidine Gram-positive/-negative 0.25–2.0 μg mL−1 [21] | Tetrahydropyrimidine | E. coli, P. aeruginosa | High Activity | [27]|

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Pyrimidine carboxamide analogues have demonstrated significant anti-inflammatory potential by modulating the production of key inflammatory mediators. [1][28][29]

Mechanism of Action: Modulating Inflammatory Mediators

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit enzymes and signaling pathways involved in the inflammatory response. [28]* Inhibition of Cyclooxygenase (COX): Some pyrimidine derivatives selectively inhibit COX-2, the inducible enzyme responsible for producing pro-inflammatory prostaglandins at sites of inflammation, with less activity against the constitutively expressed COX-1. [1][30]* Reduction of Nitric Oxide (NO): Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Pyrimidine carboxamides can suppress the production of NO in activated macrophages. [28]* Cytokine Modulation: Certain analogues can up-regulate the expression of anti-inflammatory cytokines like IL-10 while reducing pro-inflammatory cytokines such as IL-12 and TNF-α. [13]

Caption: Inhibition of LPS-induced inflammatory pathways in macrophages.

Experimental Protocol: Griess Assay for Nitric Oxide Production

Principle: Nitric oxide is an unstable molecule with a short half-life. [31]In cell culture, it rapidly oxidizes to the stable end-product, nitrite (NO₂⁻). [31]The Griess assay is a simple colorimetric method that quantifies nitrite concentration in culture supernatants as a surrogate marker for NO production. [31][32]The assay involves a two-step diazotization reaction where Griess reagent converts nitrite into a purple azo compound, which can be measured spectrophotometrically. [33][34] Methodology:

-

Cell Culture and Stimulation: Seed murine macrophage cells (e.g., RAW 264.7) into a 96-well plate and allow them to adhere. [31]Pre-treat the cells with various concentrations of the pyrimidine carboxamide compounds for 1 hour. Subsequently, stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS, e.g., 1 µg/mL) for 24 hours to induce iNOS expression and NO production. [32]2. Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate. [33]3. Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of Reagent A (1% sulfanilamide in 5% phosphoric acid) and Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). [33]4. Reaction: Add 50-100 µL of the freshly prepared Griess reagent to each well containing the supernatant. [31][33]Mix and incubate at room temperature for 5-10 minutes in the dark.

-

Data Acquisition: Measure the absorbance at 540-550 nm using a microplate reader. [31][33]6. Quantification: Determine the nitrite concentration in each sample by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.

Conclusion and Future Perspectives

The pyrimidine carboxamide scaffold is a remarkably versatile and privileged structure in medicinal chemistry, giving rise to compounds with a vast array of biological activities. [7][20]Its utility in developing inhibitors for kinases, microbial enzymes, and inflammatory mediators has been well-established, leading to numerous promising drug candidates.

Future research will likely focus on several key areas:

-

Hybrid Molecules: The design of hybrid molecules that combine the pyrimidine carboxamide scaffold with other pharmacophores to achieve dual-targeting or multi-targeting effects is a promising strategy. [10]* Improving Drug-like Properties: Continued optimization of SAR will focus on enhancing not only potency and selectivity but also the pharmacokinetic and ADME (absorption, distribution, metabolism, and excretion) properties of these compounds to improve their clinical viability. [5][13]* Novel Targets: As our understanding of disease biology expands, the application of this versatile scaffold to novel and challenging biological targets will undoubtedly uncover new therapeutic opportunities.

The continued exploration of the chemical space around the pyrimidine carboxamide core, guided by rational drug design and robust biological evaluation, ensures that this scaffold will remain a cornerstone of drug discovery for years to come.

References

-

van der Stap, L. D. A., et al. (2021). Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 64(1), 481-515. [Link]

-

van der Stap, L. D. A., et al. (2021). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. ACS Publications. [Link]

-

van der Stap, L. D. A., et al. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N -Acylphosphatidylethanolamine Phospholipase D. ResearchGate. [Link]

-

National Cancer Institute. (2020). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. NCBI Bookshelf. [Link]

-

Mic, M., et al. (2022). Determination of the Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method. Bio-protocol, 12(24). [Link]

-

Ellinghaus, H. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. [Link]

-

Roy, A., et al. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Allied Sciences, 13(2). [Link]

-

Birringer, M., et al. (2017). Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay. Molecular and Cellular Probes, 35, 27-31. [Link]

-

van der Stap, L. D. A., et al. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry. [Link]

-

Peraman, R., et al. (2015). Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity. Letters in Drug Design & Discovery, 12(5), 366-373. [Link]

-

FWD AMR-RefLabCap. (n.d.). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap. [Link]

-

Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]

-

Khan, D. D. A., & Singh, R. (2018). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... protocols.io. [Link]

-

Cai, X., et al. (2023). Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment. European Journal of Medicinal Chemistry, 256, 115469. [Link]

-

Kumar, P., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(1), 114-128. [Link]

-

Atkinson, B. N., et al. (2021). Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1. Journal of Medicinal Chemistry, 65(1), 757-784. [Link]

-

Atkinson, B. N., et al. (2022). Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1. Journal of Medicinal Chemistry, 65(1), 757-784. [Link]

-

Kumar, A., et al. (2023). Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. ChemistrySelect, 8(40). [Link]

-

Rashad, A. E., et al. (2014). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Journal of Chemistry. [Link]

-

Kumar, R., & Kumar, S. (2015). Current status and future scenario of pyrimidine derivatives having antimicrobial potential. Der Pharma Chemica, 7(10), 188-198. [Link]

-

Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

-

Rani, K. S., et al. (2021). Recent medicinal approaches of novel pyrimidine analogs: A review. Bioorganic & Medicinal Chemistry, 48, 116410. [Link]

-

Sharma, A., et al. (2021). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Future Journal of Pharmaceutical Sciences, 7(1), 227. [Link]

-

Al-Ghorbani, M., et al. (2021). Synthesis and antimicrobial activity of some novel 1,2-dihydro-t[35][36]riazolo[1,5- a ]pyrimidines bearing amino acid moiety. RSC Advances, 11(5), 2963-2972. [Link]

-

Da-Silva, A. M., et al. (2018). Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines. Frontiers in Cellular and Infection Microbiology, 8, 277. [Link]

-

Reddy, T. S., et al. (2014). Mini Review on synthetic methods and biological activities of various substituted Pyrimidine derivatives. Oriental Journal of Chemistry, 30(2), 483-491. [Link]

-

Brown, W. C., et al. (1995). Stimulation of Nitric Oxide Production in Macrophages by Babesia bovis. Infection and Immunity, 63(11), 4375-4380. [Link]

-

ResearchGate. (n.d.). Nitric oxide assay on mouse primary macrophages using Griess reagent. ResearchGate. [Link]

-

Zhou, Y., et al. (2015). Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity. Archiv der Pharmazie, 348(2), 126-135. [Link]

-

Shanmugasundaram, P., et al. (2012). Synthesis, characterization and evaluation of pyridopyrimidine carboxylate derivatives as potential antimicrobial and anticancer agents. ResearchGate. [Link]

-

El-Sayed, N. F., et al. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 15(1), 384-399. [Link]

-

Al-Wahaibi, L. H., et al. (2024). Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. ACS Omega. [Link]

-

Bassyouni, F., et al. (2025). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Journal of Interdisciplinary Methematics. [Link]

-

Sharma, P., et al. (2025). Review Writing on Synthesis of Pyrimidine and Its Biological Activity. International Journal of Pharmaceutical and Life Sciences. [Link]

-

Yerragunta, V., et al. (2013). Pyrimidine and Its Biological Activity: A Review. International Journal of Pharmaceutical & Biological Archives, 4(4). [Link]

-

ur Rashid, H., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(43), 26866-26892. [Link]

-

Wujec, M., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Molecules, 29(20), 4799. [Link]

-

Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 27(2), 895-908. [Link]

-

Sharma, P., & Rane, N. (2009). Pyrimidine as antiinflammatory agent: A review. Indian Journal of Pharmaceutical Sciences, 71(4), 371-375. [Link]

-

Jain, P., & Bari, S. B. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. SciSpace. [Link]

-

Bryan, M. C., et al. (2021). Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds. ACS Medicinal Chemistry Letters, 12(4), 624-630. [Link]

-

Bryan, M. C., et al. (2021). Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds. ACS Medicinal Chemistry Letters. [Link]

-

Kuno, H., et al. (2005). Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 15(16), 3743-3747. [Link]

-

Sharma, A., Kumar, V., & Kumar, P. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5220. [Link]

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. scispace.com [scispace.com]

- 3. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]

- 9. mdpi.com [mdpi.com]

- 10. Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 11. scispace.com [scispace.com]

- 12. Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. ijprajournal.com [ijprajournal.com]

- 17. cyrusbio.com.tw [cyrusbio.com.tw]

- 18. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 19. derpharmachemica.com [derpharmachemica.com]

- 20. ijpsjournal.com [ijpsjournal.com]

- 21. Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1,2,4]triazolo[1,5- a ]pyrimidines bearing amino acid moiety - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08189B [pubs.rsc.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 24. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. bio-protocol.org [bio-protocol.org]

- 26. youtube.com [youtube.com]

- 27. wjarr.com [wjarr.com]

- 28. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 29. ijpsonline.com [ijpsonline.com]

- 30. mdpi.com [mdpi.com]

- 31. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 32. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Frontiers | Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines [frontiersin.org]

- 34. Stimulation of Nitric Oxide Production in Macrophages by Babesia bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. researchgate.net [researchgate.net]

Application Note: Synthesis Protocol for Methyl 6-methoxy-5-methylpyrimidine-4-carboxylate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound CAS: 1353499-28-1

Strategic Overview & Mechanistic Rationale

Methyl 6-methoxy-5-methylpyrimidine-4-carboxylate is a highly functionalized, 4,5,6-trisubstituted pyrimidine scaffold frequently utilized as a core building block in drug discovery and agrochemical development. Achieving absolute regiocontrol during the functionalization of the pyrimidine ring is the primary synthetic challenge.

Direct O -methylation of a 6-hydroxypyrimidine precursor is notoriously problematic. Due to lactam-lactim tautomerization, direct alkylation frequently results in a competitive N -alkylation pathway, yielding an inseparable mixture of O -methyl and N -methyl (1,6-dihydro-6-oxopyrimidine) derivatives.

To ensure absolute regiocontrol and self-validating purity, this protocol employs a robust three-step sequence :

-

Cyclocondensation: Construction of the pyrimidine core via the base-promoted condensation of dimethyl methyloxalacetate with formamidine acetate[1].

-

Deoxychlorination: Conversion of the tautomeric C6-hydroxyl group into a potent chloride leaving group using Phosphorus oxychloride (POCl₃)[2]. This step locks the aromaticity of the ring.

-

Nucleophilic Aromatic Substitution (SₙAr): The electron-deficient nature of the pyrimidine ring facilitates a rapid, highly selective SₙAr reaction with sodium methoxide, yielding the target O -methyl ether without saponifying the C4-methyl ester.

Synthesis Workflow Visualization

Figure 1: Three-step synthetic workflow for Methyl 6-methoxy-5-methylpyrimidine-4-carboxylate.

Materials & Reagents

| Reagent | MW ( g/mol ) | Equivalents | Experimental Role |

| Dimethyl methyloxalacetate | 188.18 | 1.0 | Primary carbon scaffold (C4, C5, C6 source) |

| Formamidine acetate | 104.11 | 1.1 | Nitrogen source / C2-bridge donor |

| Sodium methoxide (NaOMe) | 54.02 | 2.5 (Step 1), 1.1 (Step 3) | Base (Step 1) / Nucleophile (Step 3) |

| Phosphorus oxychloride (POCl₃) | 153.33 | 3.0 | Chlorinating agent / Activating electrophile |

| N,N -Dimethylformamide (DMF) | 73.09 | 0.1 | Catalyst (Forms Vilsmeier-Haack intermediate) |

| Methanol (Anhydrous) | 32.04 | Solvent | Reaction medium (Steps 1 & 3) |

Step-by-Step Experimental Protocols

Step 1: Cyclocondensation (Core Assembly)

Objective: Synthesize Methyl 6-hydroxy-5-methylpyrimidine-4-carboxylate.

-

Initialization: To a dry, nitrogen-flushed round-bottom flask, add anhydrous methanol (5 volumes) and cool to 0°C using an ice bath.

-

Base Addition: Slowly add sodium methoxide (2.5 eq, 25% wt solution in MeOH).

-

Reagent Charging: Add formamidine acetate (1.1 eq) in one portion. Stir for 15 minutes to liberate the free formamidine base. Note: The acetate salt is used over free formamidine due to its superior bench stability and precise stoichiometric control.

-

Condensation: Add dimethyl methyloxalacetate (1.0 eq) dropwise over 30 minutes to manage the mild exotherm.

-

Reflux: Remove the ice bath, attach a reflux condenser, and heat the reaction to 65°C for 4 hours. ensures the formation of the pyrimidine ring[1].

-

Workup & Isolation: Concentrate the mixture under reduced pressure to remove methanol. Dissolve the resulting residue in minimal distilled water. Slowly acidify the aqueous layer to pH 3–4 using 2M HCl.

-

Causality Insight: Acidification is critical to protonate the sodium salt of the hydroxypyrimidine, driving its precipitation from the aqueous phase. Filter the resulting solid, wash with cold water, and dry under vacuum at 50°C.

-

Step 2: Deoxychlorination (Activation)

Objective: Synthesize Methyl 6-chloro-5-methylpyrimidine-4-carboxylate.

-

Preparation: Suspend the dried intermediate from Step 1 (1.0 eq) in POCl₃ (3.0 eq).

-

Catalysis: Add a catalytic amount of DMF (0.1 eq).

-

Causality Insight: DMF reacts with POCl₃ to form the highly electrophilic Vilsmeier-Haack reagent, which accelerates the conversion of the C6-hydroxyl group to the chloride much faster than POCl₃ alone.

-

-

Heating: Heat the mixture to 90°C for 3 hours under a nitrogen atmosphere. The suspension will gradually become a homogeneous dark solution as the chloropyrimidine forms[2].

-

Quenching (CRITICAL SAFETY STEP): Cool the reaction to room temperature. Transfer the mixture to an addition funnel and add it dropwise into a vigorously stirred beaker of crushed ice.

-

Causality Insight: POCl₃ hydrolysis is violently exothermic. A reverse quench (adding the reaction to ice) prevents bulk temperature spikes that would otherwise hydrolyze the C4-methyl ester or the newly formed C6-chloride.

-

-

Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3 x 50 mL). Wash the combined organic layers with cold saturated NaHCO₃, dry over anhydrous Na₂SO₄, and concentrate to yield the chlorinated intermediate.

Step 3: SₙAr Methoxylation (Target Realization)

Objective: Synthesize Methyl 6-methoxy-5-methylpyrimidine-4-carboxylate.

-

Dissolution: Dissolve the chlorinated intermediate from Step 2 (1.0 eq) in anhydrous methanol (10 volumes) and cool to 0°C.

-

Nucleophilic Attack: Add sodium methoxide (1.1 eq, 25% wt in MeOH) dropwise over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature, then gently heat to 40°C for 2 hours.

-

Causality Insight: Strict stoichiometric control (exactly 1.1 eq of NaOMe) and mild heating ensure complete conversion of the chloride via SₙAr while actively suppressing the saponification of the C4-methyl ester into a carboxylic acid.

-

-

Quenching: Quench the reaction by adding a saturated aqueous NH₄Cl solution (1 volume).

-

Causality Insight: NH₄Cl buffers the pH to ~6-7, neutralizing excess methoxide and preventing hydroxide-catalyzed ester hydrolysis during the concentration phase.

-

-

Final Isolation: Remove methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (EtOAc) (3 x 30 mL). Wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel flash chromatography (Hexanes:EtOAc gradient) to afford the pure target compound.

Quantitative Data & Parameter Summary

| Step | Reaction Type | Temperature | Time | Expected Yield | Target Purity (HPLC) |

| 1 | Cyclocondensation | 65°C (Reflux) | 4 h | 75 - 82% | > 95% |

| 2 | Deoxychlorination | 90°C | 3 h | 85 - 90% | > 97% |

| 3 | SₙAr Methoxylation | 40°C | 2 h | 88 - 93% | > 98% |

Troubleshooting & Optimization Insights

-

Incomplete Chlorination in Step 2: If starting material remains after 3 hours, ensure the POCl₃ is fresh (free of phosphoric acid degradation products) and verify that the DMF catalyst was added. Do not exceed 100°C, as prolonged high heat can lead to decarboxylation of the C4-ester.

-

Ester Hydrolysis in Step 3: The appearance of a highly polar baseline spot on TLC indicates the formation of the carboxylic acid. To mitigate this, ensure the methanol is strictly anhydrous, do not exceed 1.1 equivalents of NaOMe, and strictly adhere to the NH₄Cl buffered quench.

References

- Source: Google Patents (WO2006121648A2)

-

Title: Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃ Source: Molecules (PMC6268133) URL: [Link]

Sources

- 1. WO2006121648A2 - Method for preparation of optionally 2-substituted 1,6-dihydro-6-oxo-4-pyrimidinecarboxylic acids - Google Patents [patents.google.com]

- 2. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Accelerating Antitubercular Drug Discovery Utilizing Pyrimidine Derivatives

Executive Summary

The relentless emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) strains has created an urgent clinical mandate for novel therapeutic scaffolds[1]. Pyrimidine derivatives have recently emerged as highly potent, versatile antitubercular agents, with several candidates—such as GSK-286, TBA-7371, and SPR720—successfully advancing into clinical trials[1][2].

This application note provides drug development professionals with a comprehensive guide to the mechanistic rationale, quantitative benchmarking, and validated screening protocols required to evaluate pyrimidine-based libraries in antitubercular drug discovery.

Mechanistic Rationale: Why the Pyrimidine Scaffold?

Pyrimidine is a privileged scaffold in medicinal chemistry due to its structural mimicry of natural nucleic acid bases, which allows it to interface with multiple essential mycobacterial enzymes[3]. Recent structure-activity relationship (SAR) studies highlight two primary, validated targets for pyrimidine derivatives in Mtb:

-

DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase): An essential, FAD-dependent flavoenzyme responsible for the biosynthesis of decaprenylphosphoryl-D-arabinose (DPA)[4][5]. DPA is the sole arabinosyl donor for arabinogalactan, a critical structural component of the mycobacterial cell wall. Non-covalent pyrimidine-based DprE1 inhibitors (e.g., TBA-7371 and novel pyrimidine-pyrazole hybrids) induce massive cell wall disruption and rapid bacterial lysis[5][6].

-

TMPKmt (Thymidine monophosphate kinase): A vital enzyme in the DNA synthesis salvage pathway that catalyzes the phosphorylation of dTMP to dTDP[3]. Because Mtb TMPK shares only 22% sequence homology with its human counterpart, pyrimidine analogs can achieve high selective toxicity against the pathogen with minimal off-target host effects[3].

Dual mechanistic pathways of pyrimidine derivatives targeting DprE1 and TMPKmt in M. tuberculosis.

Quantitative Benchmarking of Pyrimidine Derivatives

To establish a baseline for hit-to-lead optimization, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of recently synthesized pyrimidine derivatives and clinical candidates against various M. tuberculosis strains.

| Compound / Derivative Class | Target Strain | MIC Value | Putative Target |

| Benzothiazole-pyrimidine hybrids (e.g., 5b, 5c, 12, 15) | M. tuberculosis ATCC 25177 | 0.24–0.98 µg/mL | DprE1 / TMPKmt[7] |

| Amino pyrimidine derivatives (e.g., PM2, PM4) | M. tuberculosis (In vitro) | 0.2 µM | TMPKmt[3] |

| TBA-7371 (Clinical Candidate) | M. tuberculosis H37Rv | ~0.78 - 3.12 µM | DprE1[2][6] |

| Ceritinib (Repurposed Pyrimidine) | M. tuberculosis H37Ra | 9.0 mM* | Unknown[8] |

*Note: Value reported as 9.0 mM in the primary literature snippet, though typical highly active antituberculars operate in the low µM range.

Experimental Protocol 1: Phenotypic Screening via REMA

Causality & Rationale: Phenotypic screening remains the gold standard for initial antitubercular drug discovery because it inherently selects for compounds capable of penetrating the highly lipophilic mycobacterial cell wall. The Resazurin Microtiter Assay (REMA) utilizes resazurin (Alamar Blue), a non-toxic redox indicator. Metabolically active mycobacteria reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin[9][10]. This provides a self-validating, colorimetric readout of cell viability that bypasses the optical density artifacts caused by compound precipitation or bacterial clumping[11].

Step-by-Step Methodology

-

Media Preparation: Prepare Middlebrook 7H9 broth supplemented with 0.1% Casitone, 0.5% glycerol, and 10% OADC (Oleic Albumin Dextrose Catalase)[9][10]. Incubate the media overnight at 37°C to verify sterility prior to use[10].

-

Inoculum Preparation: Culture M. tuberculosis H37Rv in 7H9-OADC broth to the logarithmic growth phase. Adjust the bacterial suspension spectrophotometrically to a McFarland standard of 1.0, then dilute 1:10 in 7H9-S broth to create the final working inoculum[12].

-

Compound Titration: In a sterile, flat-bottom 96-well microtiter plate, dispense 100 µL of 7H9 broth into each well. Perform serial two-fold dilutions of the pyrimidine derivatives directly in the plate (e.g., from 100 µM down to 0.05 µM)[9][11].

-

Inoculation: Add 100 µL of the bacterial inoculum to each well, yielding a final well volume of 200 µL.

-

Incubation: Seal the plates and incubate at 37°C for 7 days[10][11].

-

Resazurin Addition: Prepare a 0.01% (wt/vol) resazurin sodium salt solution in distilled water and filter-sterilize. Add 30 µL of this solution to each test well[9][11].

-

Readout & MIC Determination: Re-incubate the plates for an additional 24–48 hours. Visually score the wells: a persistent blue color indicates bacterial growth inhibition (dead cells), while a shift to pink indicates viability[11][12]. The MIC is defined as the lowest compound concentration that prevents the color change from blue to pink[11].

Step-by-step workflow for the Resazurin Microtiter Assay (REMA) in M. tuberculosis screening.

Experimental Protocol 2: Target-Based Validation (DprE1 Enzymatic Assay)

Causality & Rationale: Once a pyrimidine derivative demonstrates potent phenotypic activity in the REMA assay, target-based validation is required to confirm its mechanism of action. Because DprE1 is a heavily implicated target for pyrimidines[4][5], an in vitro enzymatic assay is utilized. This step ensures that the observed MIC is a direct result of DprE1 inhibition rather than non-specific cytotoxicity or off-target effects[6].

Step-by-Step Methodology

-

Enzyme Preparation: Express and purify recombinant M. tuberculosis DprE1 using an E. coli or M. smegmatis expression system. Ensure the FAD cofactor is properly loaded during purification.

-

Reaction Mixture Setup: In a 96-well black microtiter plate, prepare a reaction buffer consisting of 50 mM Tris-HCl (pH 7.5) and 0.01% Tween-20. Add the purified DprE1 enzyme (typically 10–50 nM final concentration) and an artificial electron acceptor (e.g., resazurin or DCPIP).

-

Compound Incubation: Add the pyrimidine derivatives at varying concentrations and pre-incubate the mixture at room temperature for 15 minutes to allow non-covalent binding to equilibrate[6].

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, farnesylphosphoryl-β-D-ribofuranose (FPR).

-

Kinetic Measurement: Monitor the reduction of the electron acceptor fluorometrically (for resazurin: Ex 530 nm / Em 590 nm) or spectrophotometrically (for DCPIP: Abs 600 nm) over 30 minutes.

-

Data Analysis: Calculate the initial reaction velocities and plot them against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC50).

References

- Design and synthesis of novel pyrimidine derivatives as potent antitubercular agents Springer N

- Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis PMC (NIH)

- Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method Antimicrobial Agents and Chemotherapy - ASM Journals

- Development of selective DprE1 inhibitors VLife Sciences

- Design and synthesis of novel pyrimidine analogs as anti-tubercular agents targeting thymidine JMBFS

- Detection of Drug Susceptibility and Drug Interactions in Mycobacterium tuberculosis using Resazurin Microtiter and Checkerboard NIRT

- Discovery of pyrimidine-tethered benzothiazole derivatives as novel anti-tubercular agents towards multi- and extensively drug resistant Mycobacterium tuberculosis Taylor & Francis

- Resazurin microtiter assay (REMA) assay for measuring the susceptibility of H37Rv to rifampicin and MCC950 Bio-protocol

- Pyrimidine derivatives with antitubercular activity PubMed (NIH)

- Pyrimidine-Based Compounds in Tuberculosis Management: A Review of their Biological and Medicinal Importance ResearchG

- Discovery of N-(1-(6-Oxo-1,6-dihydropyrimidine)-pyrazole)

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrimidine derivatives with antitubercular activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. office2.jmbfs.org [office2.jmbfs.org]

- 4. vlifesciences.com [vlifesciences.com]

- 5. Discovery of pyrimidine-tethered benzothiazole derivatives as novel anti-tubercular agents towards multi- and extensively drug resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tandfonline.com [tandfonline.com]

- 8. communities.springernature.com [communities.springernature.com]

- 9. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. eprints.nirt.res.in [eprints.nirt.res.in]

- 11. bio-protocol.org [bio-protocol.org]

- 12. journals.asm.org [journals.asm.org]

Experimental design for evaluating pyrimidine DHFR inhibitors

Application Note: Comprehensive Experimental Design for the Evaluation of Pyrimidine-Based DHFR Inhibitors

Target Biology & Mechanistic Rationale

Dihydrofolate reductase (DHFR) is an essential metabolic enzyme that catalyzes the NADPH-dependent reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF). Because THF is a critical cofactor for the de novo biosynthesis of purines, pyrimidines, and several amino acids, inhibiting DHFR effectively halts DNA synthesis and cell proliferation[1].

Pyrimidine derivatives—particularly those bearing a 2,4-diamino substitution—act as potent, competitive inhibitors of DHFR[1]. While human and bacterial DHFR share only ~26% sequence identity, their overall 3D folding is similar. However, subtle differences in the active site allow non-classical lipophilic antifolates (e.g., trimethoprim, pyrimido-pyrimidines) to achieve profound species selectivity, targeting pathogenic enzymes without inducing severe hematopoietic toxicity in the mammalian host[1][2].

Mechanism of DHFR inhibition blocking downstream nucleotide synthesis.

Strategic Workflow for Inhibitor Evaluation

To successfully transition a pyrimidine hit into a viable lead candidate, the experimental design must rigorously separate on-target enzymatic potency from off-target cytotoxicity. As application scientists, we rely on a tiered, self-validating workflow.

Multi-phase experimental workflow for evaluating DHFR inhibitors.

Protocol I: Continuous Spectrophotometric Enzyme Kinetics

The gold standard for determining the IC50 of DHFR inhibitors is a continuous spectrophotometric assay[3]. This method leverages the distinct optical properties of the cofactor: NADPH absorbs strongly at 340 nm ( ϵ=6220M−1cm−1 ), whereas its oxidized form, NADP+, does not. The rate of absorbance decrease at 340 nm provides a real-time, quantitative readout of enzyme velocity.

Causality & Self-Validation: We mandate a pre-incubation step because many novel pyrimidines exhibit slow-binding kinetics; failing to pre-incubate will artificially inflate the apparent IC50 . Furthermore, this protocol is self-validating: a "No DHF" blank is run in parallel to quantify background NADPH degradation, ensuring the signal is strictly DHFR-dependent.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare 50 mM Potassium Phosphate buffer (pH 7.4) supplemented with 1 mM DTT (to prevent oxidative degradation of the enzyme) and 0.1% BSA (to prevent non-specific adsorption of the enzyme to the plastic/glassware).

-

Reagent Assembly: In a UV-transparent 96-well microplate, add 100 µL of buffer, 10 µL of recombinant DHFR (e.g., E. coli bDHFR or human hDHFR at 10 nM final concentration), and 5 µL of the pyrimidine inhibitor (serially diluted in DMSO).

-

Pre-incubation: Incubate the enzyme-inhibitor mixture at 25°C for 15 minutes to allow thermodynamic equilibrium of the binding complex.

-

Cofactor Addition: Add 10 µL of NADPH to achieve a final concentration of 100 µM.

-

Reaction Initiation: Add 10 µL of 7,8-DHF (50 µM final concentration) to initiate the reaction. Critical Control: For the background blank, substitute DHF with an equal volume of buffer.

-

Kinetic Readout: Immediately monitor the absorbance at 340 nm every 15 seconds for 5 minutes using a microplate reader.

-

Data Processing: Calculate the initial velocity ( V0 ) from the linear slope of the depletion curve. Normalize data against the vehicle control (100% activity) to determine the IC50 [3].

Protocol II: Whole-Cell Selectivity via REMA

Enzymatic potency does not guarantee cellular efficacy due to variable membrane permeability and efflux mechanisms. The Resazurin Microtiter Plate Assay (REMA) is employed to determine the Minimum Inhibitory Concentration (MIC) against target pathogens and to assess cytotoxicity in mammalian cell lines[3].

Causality & Self-Validation: Resazurin is a blue, non-fluorescent dye. Metabolically active cells reduce it to resorufin, a highly fluorescent pink compound[4]. This redox shift provides a time-independent metric of cell viability[4]. Because dead cells cannot reduce the dye, this method inherently prevents false positives caused by the precipitation of lipophilic pyrimidine compounds—a common artifact in standard optical density (OD600) assays.

Step-by-Step Methodology:

-

Cell Inoculation: Seed the target cells (e.g., M. tuberculosis H37Rv for efficacy, or HepG2 for cytotoxicity) into a 96-well plate at a density of 5×104 cells/well in 100 µL of appropriate media.

-

Compound Dosing: Add 10 µL of the pyrimidine inhibitor in a 10-point, 2-fold serial dilution. Include Trimethoprim as a positive control and 1% DMSO as a vehicle control[3].

-

Incubation: Incubate the plates under standard conditions (e.g., 37°C, 5% CO2 ) until the vehicle control wells reach the late logarithmic growth phase.

-

Resazurin Addition: Add 20 µL of a 0.02% (w/v) resazurin sodium salt solution to all wells.

-

Fluorescence Detection: Incubate for an additional 4–24 hours (depending on the organism's doubling time). Measure fluorescence using an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

-

Analysis: The MIC is defined as the lowest concentration of the inhibitor that prevents the fluorescent shift, indicating >90% growth inhibition.

Quantitative Data Interpretation

When evaluating novel pyrimidine DHFR inhibitors, the Selectivity Index (SI) is the most critical metric for therapeutic viability. The SI is calculated as the ratio of the IC50 for the mammalian enzyme to the IC50 for the pathogenic enzyme ( SI=IC50_human/IC50_pathogen ).

Table 1: Representative Kinetic and Selectivity Profiling of DHFR Inhibitors

| Compound Class | Representative Drug | bDHFR IC50 (nM) | hDHFR IC50 (nM) | Selectivity Index (SI) | Therapeutic Profile |

| Classical Pteridine | Methotrexate | 0.1 | 0.05 | 0.5 | Non-selective; Antineoplastic |

| 2,4-Diaminopyrimidine | Trimethoprim | 5.0 | 30,000 | 6,000 | Highly Selective; Antibacterial |

| Pyrimido-pyrimidine | Novel Analogue | 0.05 | 82,000 | >1,000,000 | Ultra Selective; Next-Gen Lead |

Note: Data represents idealized comparative benchmarks synthesized from structural and kinetic studies to illustrate the design goals of novel lipophilic pyrimidines[1][2].

A successful lead candidate must combine the binding species selectivity of trimethoprim with enhanced potency against resistant strains[2]. By adhering to this rigorously structured, self-validating experimental design, researchers can confidently advance pyrimidine DHFR inhibitors from initial enzymatic screening through to preclinical development.

References

-

Pyrimido-Pyrimidines: A Novel Class of Dihydrofolate Reductase Inhibitors. Food Technology and Biotechnology.1

-

New 2,4-Diamino-5-(2',5'-substituted benzyl)pyrimidines as Potential Drugs against Opportunistic Infections of AIDS and Other Immune Disorders. Journal of Medicinal Chemistry - ACS Publications.2

-

IC50 value for different inhibitors of DHFR. ResearchGate.3

-

Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. National Institutes of Health (NIH).4

Sources

Application Notes and Protocols for Molecular Docking Simulation of Pyrimidine Derivatives with Target Proteins

Introduction: The Convergence of a Privileged Scaffold and In Silico Innovation

The pyrimidine ring is a cornerstone of medicinal chemistry, a "privileged scaffold" that forms the core of numerous approved drugs and clinical candidates.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, including potent inhibition of key enzymes implicated in diseases like cancer and inflammation.[2][3][4] Notable targets include cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and anaplastic lymphoma kinase (ALK), where pyrimidine-based molecules have shown significant therapeutic promise.[1][3][5]

Molecular docking has emerged as an indispensable computational technique in the rational design of these inhibitors.[6] It predicts the preferred orientation and binding affinity of a ligand within the active site of a target protein, offering invaluable insights that guide synthetic efforts and prioritize candidates for experimental testing.[7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing and validating molecular docking simulations of pyrimidine derivatives, ensuring both technical accuracy and scientifically sound outcomes.

Pillar 1: The Strategic Foundation - Pre-Docking Preparation

The adage "garbage in, garbage out" is particularly resonant in molecular docking. The quality of your input structures directly dictates the reliability of the simulation results. This preparatory phase is not merely a procedural checklist but a series of critical decisions that require careful scientific judgment.

Ligand Preparation: From 2D Sketch to 3D Reality

A pyrimidine derivative must be accurately represented in three dimensions with the correct chemical properties before it can be docked.

Protocol 1: Step-by-Step Ligand Preparation

-

2D Structure Generation: Draw the pyrimidine derivatives using chemical drawing software like ChemDraw or Marvin Sketch.[2]

-

3D Conversion and Energy Minimization: Convert the 2D structures into 3D models. Perform an initial energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. This step is crucial for relieving any steric strain from the 2D-to-3D conversion.

-

Assign Protonation and Tautomeric States: This is a critical step for pyrimidines. The pyrimidine scaffold and its substituents can exist in different tautomeric and protonation states at physiological pH. Using tools like Schrödinger's LigPrep or academic software, predict the most probable state at pH 7.4 ± 0.5. Incorrect assignment can lead to the loss of key hydrogen bonds and erroneous docking poses.

-

Assign Partial Charges: Assign atomic partial charges using a method like Gasteiger-Hückel or a more advanced quantum mechanical calculation for higher accuracy.

-

Define Rotatable Bonds: Identify and define the rotatable bonds. The docking software will explore the conformational space by rotating these bonds.

-

Save in Appropriate Format: Convert the prepared ligand file into the format required by the docking software, such as PDBQT for AutoDock Vina or MAE for Schrödinger's Glide.[2][8]

Target Protein Preparation: Honing the Receptor

Preparing the protein structure involves more than simply downloading a PDB file. It requires "cleaning" the structure to make it suitable for a meaningful simulation.

Protocol 2: Step-by-Step Protein Preparation

-

Structure Retrieval: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).[1] Choose a high-resolution structure (<2.5 Å) if available, preferably one co-crystallized with a ligand similar to your pyrimidine series.

-

Initial Cleanup: Remove all non-essential components from the PDB file, such as water molecules, co-solvents, and ions that are not critical for binding or structural integrity.[9] However, be cautious: some crystallographic water molecules can mediate crucial protein-ligand interactions and should be retained if there is evidence for their role.

-

Add Hydrogen Atoms: Crystal structures often lack explicit hydrogen atoms. Add them using software like AutoDockTools or the Protein Preparation Wizard in Maestro.[10]

-

Assign Protonation States: Correctly assign the protonation states of ionizable residues like Histidine, Aspartate, and Glutamate at the desired pH. The orientation of the imidazole ring in Histidine, for instance, can determine its ability to act as a hydrogen bond donor or acceptor.

-

Handle Missing Residues/Atoms: If the crystal structure has missing loops or side chains, these must be modeled in using tools like Prime in the Schrödinger suite or other homology modeling servers. Docking into an incomplete active site is a recipe for unreliable results.

-

Energy Minimization: Perform a restrained energy minimization on the protein structure to relax any steric clashes introduced during the preparation steps, while ensuring the backbone atoms do not deviate significantly from the crystal structure.

-

Final File Conversion: Save the prepared protein in the appropriate format (e.g., PDBQT).

Pillar 2: The Simulation Engine - Docking and Scoring

With prepared molecules, the next step is the docking simulation itself, which involves defining the search space and running the docking algorithm.

Defining the Binding Site: The Grid Box

The docking algorithm needs to know where to search for a favorable binding pose. This is accomplished by defining a "grid box" around the active site.

-

Causality: The size and center of the grid box are critical parameters. A box that is too small may cut off parts of the binding site, preventing the ligand from adopting its optimal conformation. A box that is too large will increase the search space unnecessarily, potentially reducing the accuracy and efficiency of the docking run.

-

Best Practice: If you are using a protein structure with a co-crystallized ligand, the most reliable way to define the grid box is to center it on that ligand, with dimensions large enough to encompass the entire binding pocket.

Docking Algorithms and Scoring Functions

Different software packages employ various algorithms and scoring functions.

-

Algorithms: The search algorithm explores the ligand's conformational and orientational freedom. A commonly used example is the Lamarckian Genetic Algorithm in AutoDock.

-

Scoring Functions: The scoring function estimates the binding affinity (often reported as a "docking score" in kcal/mol) for each generated pose.[7][11] It's important to understand that this score is an approximation of the binding free energy and not a precise value.[12][13] Its primary utility lies in ranking different ligands and poses against each other.[6]

| Software Suite | Docking Program | Typical Precision Levels | Key Feature |

| AutoDock | AutoDock Vina | N/A (single algorithm) | Widely used, open-source, good balance of speed and accuracy.[8][14] |

| Schrödinger | Glide | HTVS, SP, XP | Hierarchical precision levels for large-scale virtual screening to high-accuracy posing.[10][15] |

| MOE | MOE-Dock | Triangle Matcher | Emphasizes placement based on matching ligand-protein interaction points.[9] |

Table 1: Comparison of common molecular docking software.

Pillar 3: The Litmus Test - Post-Docking Analysis and Validation

Generating docking poses is only half the battle. The results must be rigorously analyzed and, most importantly, validated to be considered trustworthy.

Analysis of Docking Poses

For each pyrimidine derivative, the docking software will generate multiple possible binding poses, each with a corresponding score.[7]

-

Rank by Score: Initially, rank the poses by their docking score. A more negative score generally indicates a more favorable predicted binding affinity.[11][12]

-

Visual Inspection: This step is non-negotiable. Visually inspect the top-ranked poses using molecular visualization software like PyMOL or Maestro.[16] Does the pose make chemical sense? Are key interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) formed with important active site residues?[17] For pyrimidine derivatives targeting kinases, for example, one would typically look for hydrogen bonds between the pyrimidine nitrogens and the "hinge" region of the kinase.[2]

-

Clustering Analysis: Analyze the clustering of poses. If the top-scoring poses are all clustered together with low Root Mean Square Deviation (RMSD) values between them, it suggests a well-defined and favorable binding mode.

| Derivative ID | Docking Score (kcal/mol) | Key H-Bond Interactions (Residue) | Predicted Ki (nM, est.) |

| PYR-001 | -9.5 | LYS-33, GLU-12 | 150 |

| PYR-002 | -8.2 | LYS-33, THR-14 | 850 |

| PYR-003 | -7.4 | THR-165 | 3200 |

| Reference Ligand | -9.8 | LYS-33, GLU-12, THR-165 | 110 |

Table 2: Example of summarized docking results for a series of pyrimidine derivatives against CDK2 (PDB: 1HCK).[2]

The Self-Validating System: Protocol Validation

A docking protocol must be validated before you can have confidence in its predictions for new, untested molecules.[18][19] The most fundamental validation method is "redocking."

Protocol 3: Validation by Redocking

-

Select a System: Choose a high-quality crystal structure of your target protein that contains a co-crystallized ligand (the "native" ligand).

-

Prepare and Extract: Prepare the protein as described in Protocol 2. Extract the native ligand and save it separately. Then, prepare this native ligand using Protocol 1, as if it were a new molecule.

-

Redock: Using your established protein preparation, grid box parameters, and docking settings, dock the prepared native ligand back into the active site.

-

Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand onto its original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.

-

Assess Validity: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that your docking protocol can accurately reproduce the experimentally observed binding mode.[18][20] If the RMSD is higher, you must troubleshoot your protocol. Common culprits include incorrect grid box placement, improper ligand protonation, or insufficient sampling.

Conclusion: From Simulation to Synthesis

Molecular docking is a powerful hypothesis-generating tool that can significantly accelerate the discovery of novel pyrimidine-based therapeutics. By adhering to rigorous protocols for ligand and protein preparation, performing validated docking simulations, and critically analyzing the results, researchers can gain profound insights into structure-activity relationships. This computational blueprint provides a rational basis for designing molecules with enhanced potency and selectivity, ultimately bridging the gap between in silico modeling and the synthesis of new medicines.

References

-

Bharathi, R., & Santhi, N. (2021). Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. Bioinformation, 17(7), 680–685. [Link]

-

Al-Oraifi, A., et al. (2022). Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. Molecules, 27(1), 1-15. [Link]

-

Shadecoder. (2026). Molecular Docking: A Comprehensive Guide for 2025. Shadecoder. [Link]

-

Li, Q., et al. (2015). 3D-QSAR and Docking Studies on Pyrimidine Derivatives of Second-Generation ALK Inhibitors. International Journal of Molecular Sciences, 16(8), 17896-17915. [Link]

-

Al-Suwaidan, I. A., et al. (2022). Synthesis, anticancer activity and docking studies of pyrazoline and pyrimidine derivatives as potential epidermal growth factor receptor (EGFR) inhibitors. Arabian Journal of Chemistry, 15(1), 103521. [Link]

-

Wang, Y., et al. (2018). Study on the interactions of pyrimidine derivatives with FAK by 3D-QSAR, molecular docking and molecular dynamics simulation. New Journal of Chemistry, 42(1), 435-446. [Link]

-

ResearchGate. (n.d.). Molecular docking protocol validation. [Link]

-

ResearchGate. (2024). Validation of Docking Methodology (Redocking). [Link]

-

Khalid, T., et al. (2024). Molecular Docking, Synthesis and Anti-diabetic Studies of Pyrimidine Derivatives. Annals of Pharmacology and Pharmaceutics, 9(1), 1211. [Link]

-

Anderson, A. C. (2011). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling, 51(11), 3085–3094. [Link]

-

Hawkins, P. C. A., et al. (2007). Lessons from Docking Validation. Journal of Medicinal Chemistry, 50(1), 74-82. [Link]

-

Warren, G. L., et al. (2006). A critical assessment of docking programs and scoring functions. Journal of medicinal chemistry, 49(20), 5912-5931. [Link]

-

Sousa, S. F., et al. (2020). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLoS computational biology, 16(9), e1008166. [Link]

-

Kumar, A., et al. (2022). Molecular docking, synthesis and biological significance of pyrimidine analogues as prospective antimicrobial and antiproliferative agents. Journal of Molecular Structure, 1248, 131448. [Link]

-

Gao, H., et al. (2024). 3D-QSAR and Molecular Docking Studies of Pyrimidine-based EGFR Inhibitors. Letters in Drug Design & Discovery, 21(14). [Link]

-

Schrödinger, Inc. (n.d.). How to dock molecules with softwares from Schrödinger Inc. [Link]

-

Kumar, V., et al. (2021). Synthesis, characterization and molecular docking studies of new indol(1H-3-yl)pyrimidine derivatives: Insights into their role in DNA interaction. Journal of Molecular Structure, 1232, 129994. [Link]

-

ResearchGate. (2023). Interpretation of Molecular docking results? [Link]

-

Gouda, M. A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 4945. [Link]

-

Rathika, C., et al. (2025). Exploring the anticancer potential of pyrimidine derivatives via molecular docking and dynamics. Discover Applied Sciences, 7, 1319. [Link]

-

ResearchGate. (2025). Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. [Link]

-

Schrödinger, Inc. (2022). Protein Ligand Docking. [Link]

-

Virtual Drug Design Simulation. (2026). Docking Score vs Binding Interactions: Which Matters More in Drug Screening? YouTube. [Link]

-

Bottegoni, G., et al. (2016). Best Practices in Docking and Activity Prediction. bioRxiv. [Link]

-

ETFLIN. (2022). A Beginner's Guide to Molecular Docking. [Link]

-

Schrödinger, Inc. (n.d.). Docking and scoring. [Link]

-

Aldeghi, M., et al. (2025). In Silico Methods for Ranking Ligand–Protein Interactions and Predicting Binding Affinities: Which Method is Right for You? Journal of Medicinal Chemistry. [Link]

-

Al-Ghorbani, M., et al. (2025). In Silico Molecular Docking, Scaffold Hopping, and PASS Prediction of Designed Pyrimidine-Based Analogues Their Synthesis and Bi. Journal of Chemistry. [Link]

-

Scripps Research. (n.d.). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, anticancer activity and docking studies of pyrazoline and pyrimidine derivatives as potential epidermal growth factor receptor (EGFR) inhibitors - Arabian Journal of Chemistry [arabjchem.org]

- 4. Study on the interactions of pyrimidine derivatives with FAK by 3D-QSAR, molecular docking and molecular dynamics simulation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 6. shadecoder.com [shadecoder.com]

- 7. etflin.com [etflin.com]

- 8. modekeji.cn [modekeji.cn]

- 9. mdpi.com [mdpi.com]

- 10. modekeji.cn [modekeji.cn]

- 11. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. youtube.com [youtube.com]

- 15. schrodinger.com [schrodinger.com]

- 16. learn.schrodinger.com [learn.schrodinger.com]

- 17. youtube.com [youtube.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

Mastering the Cleavage: A Guide to Ester Hydrolysis of Pyrimidine Carboxylates

Introduction: The Strategic Importance of Pyrimidine Carboxylic Acids

Pyrimidine scaffolds are a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antiviral, anticancer, and antibacterial properties.[1][2][3] The synthesis and modification of these vital heterocycles often involve the strategic manipulation of functional groups, among which the carboxylic acid moiety is of paramount importance. This functional group serves as a versatile handle for a multitude of chemical transformations, including amidation and further derivatization, enabling the fine-tuning of a molecule's pharmacological profile.[1]

Pyrimidine carboxylic acids are most commonly accessed through the hydrolysis of their corresponding esters. While the fundamental principles of ester hydrolysis are well-established, their application to the electron-deficient pyrimidine ring system presents unique challenges and opportunities. The electronic nature of the pyrimidine ring, coupled with the influence of various substituents, can significantly impact reaction rates and potentially lead to undesired side reactions.[4]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the methodologies for performing ester hydrolysis on pyrimidine carboxylates. We will delve into the mechanistic underpinnings of acid- and base-catalyzed hydrolysis, present detailed, field-proven protocols, and introduce the use of enzymatic methods as a mild and selective alternative. Furthermore, this document offers practical guidance on reaction monitoring, troubleshooting common issues, and ensuring the integrity of your final product.

Chemical Principles: Navigating the Reaction Landscape

The hydrolysis of an ester to a carboxylic acid is a nucleophilic acyl substitution reaction. The reaction can be effectively catalyzed by either acid or base, with each method offering distinct advantages and disadvantages when applied to pyrimidine carboxylates.

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, or saponification, is the most common method for the hydrolysis of pyrimidine carboxylates. The reaction is typically irreversible due to the deprotonation of the resulting carboxylic acid by the basic medium, which drives the equilibrium towards the products.

The generally accepted mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the alkoxide leaving group to yield the carboxylic acid, which is subsequently deprotonated to form the carboxylate salt. An acidic workup is required to protonate the carboxylate and isolate the free carboxylic acid.

Mechanism of Base-Catalyzed Ester Hydrolysis

Caption: Base-catalyzed hydrolysis of a pyrimidine carboxylate.

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is a reversible process that follows the microscopic reverse of Fischer esterification. The reaction is typically carried out by heating the ester in an aqueous acidic solution.

The mechanism commences with the protonation of the carbonyl oxygen by a hydronium ion, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Following a series of proton transfers, the alcohol is eliminated as a leaving group, and subsequent deprotonation regenerates the acid catalyst and yields the carboxylic acid. To drive the equilibrium towards the products, a large excess of water is typically employed.

Mechanism of Acid-Catalyzed Ester Hydrolysis

Caption: Acid-catalyzed hydrolysis of a pyrimidine carboxylate.

Enzymatic Hydrolysis

Enzymatic hydrolysis, primarily utilizing lipases, offers a green and highly selective alternative to chemical methods.[2][5] Lipases (EC 3.1.1.3) are hydrolases that operate at the lipid-water interface and can catalyze the hydrolysis of a wide range of esters under mild conditions, often with high enantioselectivity.[6][7] This method is particularly advantageous for substrates bearing sensitive functional groups that may not be stable under harsh acidic or basic conditions.

The catalytic mechanism of lipases typically involves a serine hydrolase catalytic triad (Ser-His-Asp/Glu). The serine residue acts as a nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate and an acyl-enzyme complex. This complex then reacts with water to release the carboxylic acid and regenerate the free enzyme.

Simplified Workflow for Enzymatic Ester Hydrolysis

Caption: General workflow for lipase-catalyzed hydrolysis.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific pyrimidine carboxylate substrate.

Protocol 1: Base-Catalyzed Hydrolysis (Saponification)

This protocol is a general procedure for the saponification of a simple ethyl pyrimidine-carboxylate.

Materials:

-

Ethyl pyrimidine-carboxylate (1.0 equiv)

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH) (1.5 - 3.0 equiv)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc) or Dichloromethane (DCM)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

-

Dissolve the ethyl pyrimidine-carboxylate (1.0 equiv) in a suitable solvent mixture, such as methanol/water or THF/water. A common starting point is a 1:1 mixture.

-

Add sodium hydroxide or lithium hydroxide (1.5 - 3.0 equiv) to the solution.

-

Stir the reaction mixture at room temperature or heat to reflux. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature and remove the organic solvent under reduced pressure.

-

Dilute the aqueous residue with water and wash with a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) to remove any unreacted starting material or non-acidic byproducts.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. The pyrimidine carboxylic acid may precipitate at this stage.

-

If a precipitate forms, collect it by vacuum filtration, wash with cold water, and dry under vacuum.

-

If no precipitate forms, extract the aqueous layer with several portions of ethyl acetate or dichloromethane.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the pyrimidine carboxylic acid.

| Parameter | Recommended Condition | Notes |

| Base | NaOH, LiOH | LiOH is often preferred for its better solubility in mixed aqueous-organic solvents. |

| Solvent | MeOH/H₂O, EtOH/H₂O, THF/H₂O | The choice of solvent depends on the solubility of the starting material. |

| Temperature | Room temperature to reflux | Electron-poor pyrimidines may hydrolyze at room temperature, while others may require heating. |

| Equivalents of Base | 1.5 - 3.0 | An excess of base is used to ensure complete reaction. |

Protocol 2: Acid-Catalyzed Hydrolysis

This protocol provides a general method for the acid-catalyzed hydrolysis of a pyrimidine carboxylate.

Materials:

-

Pyrimidine carboxylate (1.0 equiv)

-

6 M Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

Dioxane or water

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

-

To a solution of the pyrimidine carboxylate (1.0 equiv) in dioxane or water, add an excess of 6 M HCl or H₂SO₄.

-

Heat the reaction mixture to reflux and monitor the progress by TLC or HPLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with several portions of ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the pyrimidine carboxylic acid.

| Parameter | Recommended Condition | Notes |

| Acid | HCl, H₂SO₄ | Concentrated acids are typically used. |

| Solvent | Dioxane, Water | Dioxane can help to solubilize less polar substrates. |

| Temperature | Reflux | Acid-catalyzed hydrolysis is an equilibrium process and often requires heat to proceed at a reasonable rate. |

Protocol 3: Enzymatic Hydrolysis using Immobilized Candida antarctica Lipase B (CAL-B)

This protocol is a general guideline for the enzymatic hydrolysis of a pyrimidine carboxylate. Optimization of pH, temperature, and reaction time is often necessary for a specific substrate.

Materials:

-